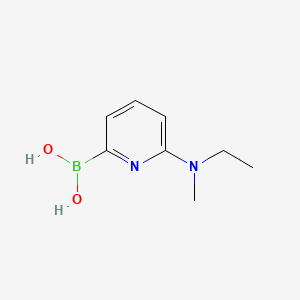

(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid

Descripción general

Descripción

(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithiated intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-boron bonds under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions

(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound features a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. This unique structure allows it to act as a versatile building block in various chemical reactions, especially the Suzuki–Miyaura coupling reaction. In this reaction, (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid interacts with palladium catalysts through transmetalation, facilitating the formation of new carbon–carbon bonds essential for constructing complex organic molecules .

Organic Synthesis

- Building Block for Pharmaceuticals : The compound is utilized extensively in the synthesis of pharmaceutical intermediates. Its ability to form stable complexes with palladium makes it ideal for creating complex structures required in drug development .

- Agrochemicals : It serves as a precursor for developing agrochemical compounds, contributing to advancements in crop protection and yield improvement.

Medicinal Chemistry

- Anticancer Activity : Studies have shown that boronic acids can inhibit cancer-related enzymes. Specifically, this compound has been investigated for its potential to inhibit proteases involved in the survival of cancer cells, thereby contributing to novel cancer therapies .

- Drug Delivery Systems : The compound is being explored for designing boron-containing biomolecules that enhance drug delivery and imaging applications due to its favorable solubility and stability characteristics .

Materials Science

- Advanced Materials Production : It plays a role in synthesizing advanced materials, including polymers and catalysts. Its unique properties allow for the development of materials with enhanced performance characteristics .

Case Studies

- Development of Anticancer Agents : A study demonstrated that derivatives of boronic acids, including this compound, were effective against Plasmodium falciparum proteases. This highlights the compound's potential in developing targeted therapies against malaria and other diseases .

- Synthesis of Complex Organic Molecules : Researchers have successfully employed this boronic acid derivative in synthesizing complex organic frameworks through the Suzuki–Miyaura coupling reaction, showcasing its utility in pharmaceutical chemistry .

- Material Innovations : The compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability, demonstrating its role in advancing material science .

Mecanismo De Acción

The mechanism by which (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and sensors, where the compound can selectively bind to target molecules and modulate their activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid include other pyridinylboronic acids and their derivatives, such as:

- (6-(Methylamino)pyridin-2-yl)boronic acid

- (6-(Dimethylamino)pyridin-2-yl)boronic acid

- (6-(Ethylamino)pyridin-2-yl)boronic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl(methyl)amino group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

(6-(Ethyl(methyl)amino)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and applications in drug development. This compound functions primarily as a building block in the synthesis of complex organic molecules and has shown potential in various therapeutic areas, including cancer treatment and infectious diseases.

The biological activity of this compound is largely attributed to its role in the Suzuki-Miyaura (SM) coupling reaction , a pivotal process in organic synthesis. The compound acts as a ligand for palladium catalysts, facilitating the formation of carbon-carbon bonds through transmetalation processes. This mechanism allows for the construction of complex molecular architectures that are essential for drug development.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as inhibitors of various cancer-related enzymes. For instance, compounds designed based on boronic acid frameworks have been shown to selectively inhibit Plasmodium falciparum proteases, which are crucial for the survival and replication of malaria parasites . Additionally, boronic acids have been explored for their ability to overcome multidrug resistance (MDR) in cancer cells by modulating intracellular calcium levels and inhibiting anti-apoptotic pathways .

Antiviral Activity

Boronic acids have also demonstrated antiviral properties, particularly against SARS-CoV-2. Research indicates that certain boronic acid derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. In vitro assays revealed that these compounds could reduce enzyme activity significantly, highlighting their potential as therapeutic agents against COVID-19 .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its chemical structure. SAR studies suggest that modifications at specific positions on the pyridine ring can enhance biological activity. For example, substituents that increase lipophilicity or alter steric properties have been associated with improved selectivity and potency against target enzymes .

Table 1: Summary of Structure-Activity Relationships

Case Studies

- Inhibition of PfSUB1 : A study reported the design of peptidic boronic acid inhibitors targeting Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1). These inhibitors exhibited significant potency and selectivity, demonstrating the potential for developing new antimalarial therapies .

- SARS-CoV-2 Protease Inhibition : Another investigation focused on amido boronic acids as inhibitors of SARS-CoV-2 Mpro. The study showed that certain derivatives could inhibit viral protease activity in vitro by over 20% at low concentrations, indicating their therapeutic promise against COVID-19 .

Propiedades

IUPAC Name |

[6-[ethyl(methyl)amino]pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-4-5-7(10-8)9(12)13/h4-6,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLTPQDFFYKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N(C)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671287 | |

| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264153-68-5 | |

| Record name | {6-[Ethyl(methyl)amino]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.